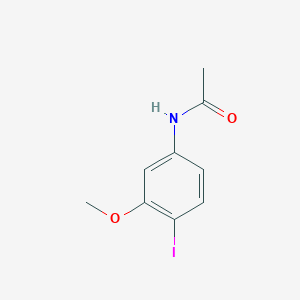

N-(4-iodo-3-methoxyphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-iodo-3-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2/c1-6(12)11-7-3-4-8(10)9(5-7)13-2/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVRLMPECJRYMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for N 4 Iodo 3 Methoxyphenyl Acetamide

Retrosynthetic Analysis Approaches

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For N-(4-iodo-3-methoxyphenyl)acetamide, the primary disconnections involve the amide bond and the carbon-iodine bond.

The most logical primary disconnection is at the amide C-N bond. This simplifies the molecule into two synthons: a substituted aniline (B41778) (4-iodo-3-methoxyaniline) and an acetyl cation equivalent (such as acetyl chloride or acetic anhydride). This approach is common for the synthesis of aromatic amides. numberanalytics.comlibretexts.org

A second key disconnection targets the C-I bond on the aromatic ring. This leads to a precursor without the iodine substituent, N-(3-methoxyphenyl)acetamide, and an iodinating agent. This strategy relies on the ability to control the regioselectivity of the iodination reaction.

Precursor Chemistry and Starting Materials

The selection of appropriate precursors is critical for a successful synthesis. Based on the retrosynthetic analysis, several key starting materials can be identified for the synthesis of this compound.

A common precursor is 3-methoxyaniline. This compound can be acetylated to form N-(3-methoxyphenyl)acetamide, which is then subjected to regioselective iodination. Alternatively, 4-amino-2-methoxyphenol (B1666316) could be a starting point, requiring iodination and subsequent methylation of the hydroxyl group and acetylation of the amino group.

While not a direct precursor to this compound, p-acetamidophenol (also known as acetaminophen (B1664979) or paracetamol) serves as an excellent model for understanding the chemistry involved in the synthesis of related aromatic amides. free.frnih.govresearchgate.net The synthesis of acetaminophen itself typically involves the acetylation of p-aminophenol with acetic anhydride (B1165640). free.fruwaterloo.carsc.org This reaction highlights the feasibility and commonality of forming the acetamide (B32628) functionality on an aromatic ring.

Furthermore, the phenolic hydroxyl group in p-acetamidophenol can be alkylated to form alkoxy derivatives. For instance, the synthesis of N-(4-methoxyphenyl)acetamide (methacetin) can be achieved by methylating p-acetamidophenol. nih.gov This transformation is analogous to the potential methylation of a hydroxyl group in a precursor to this compound. The extensive research and established procedures for reactions involving p-acetamidophenol provide valuable insights into the reactivity of the functional groups present in the target molecule and its precursors.

Direct Synthesis Routes and Reaction Pathways

Several direct synthetic routes can be employed to construct this compound, primarily involving amide formation, regioselective iodination, and functional group interconversions.

The formation of the amide bond is a fundamental step in many proposed syntheses of this compound. Aromatic amides are commonly synthesized through the reaction of an aromatic amine with a carboxylic acid derivative. numberanalytics.com

One of the most prevalent methods is the reaction of an amine with an acid chloride or acid anhydride. libretexts.org In the context of the target molecule, this would involve reacting 4-iodo-3-methoxyaniline (B1593065) with acetyl chloride or acetic anhydride. This reaction is typically efficient and proceeds under mild conditions.

Alternatively, direct amidation between a carboxylic acid and an amine can be achieved using coupling agents. libretexts.orgacs.org Boron-based reagents have also been shown to mediate the direct formation of amides from carboxylic acids and amines. acs.org Another approach is the amidation of esters, where an aromatic ester reacts with an amine to form the corresponding amide. numberanalytics.com

The following table summarizes common amide formation reactions:

| Reactants | Reagents/Conditions | Product | Reference |

| Aromatic Amine + Acid Chloride | Base (e.g., pyridine) | Aromatic Amide | libretexts.org |

| Aromatic Amine + Acid Anhydride | - | Aromatic Amide | libretexts.orgfree.fr |

| Aromatic Amine + Carboxylic Acid | Coupling Agent (e.g., DCC) | Aromatic Amide | libretexts.org |

| Aromatic Amine + Carboxylic Acid | Boron-based reagent | Aromatic Amide | acs.org |

| Aromatic Amine + Ester | Heat | Aromatic Amide | numberanalytics.com |

Table 1: Common Methods for Aromatic Amide Synthesis

The introduction of an iodine atom at a specific position on the aromatic ring is a crucial step in many synthetic routes to this compound. The directing effects of the substituents on the aromatic ring play a significant role in determining the position of iodination. The acetamido group is an ortho-, para-directing group, while the methoxy (B1213986) group is also an ortho-, para-directing group.

Starting with N-(3-methoxyphenyl)acetamide, the incoming electrophilic iodine species will be directed to the positions ortho and para to the activating acetamido and methoxy groups. The position para to the acetamido group (position 6) and the position ortho to the methoxy group and para to the acetamido group (position 4) are the most likely sites for iodination. The position ortho to both groups (position 2) is also possible. Achieving high regioselectivity for the desired 4-iodo isomer can be challenging and may require careful selection of the iodinating agent and reaction conditions.

Various reagents and methods are available for the electrophilic iodination of aromatic compounds. These include molecular iodine (I₂) activated by an oxidizing agent, N-iodosuccinimide (NIS), and iodine monochloride (ICl). nih.govacs.org The use of silver salts, such as silver sulfate (B86663) (Ag₂SO₄) or silver tetrafluoroborate (B81430) (AgBF₄), in conjunction with molecular iodine can enhance the reactivity and influence the regioselectivity of the iodination. nih.govnih.gov The choice of solvent can also significantly impact the regioselectivity of the reaction. nih.gov

| Iodinating Reagent | Typical Conditions | Notes | Reference |

| I₂ / Oxidizing Agent | Acetic acid | Activation of I₂ is required. | nih.gov |

| N-Iodosuccinimide (NIS) | Acid catalyst (e.g., PTSA) | Mild and effective for many substrates. | nih.gov |

| Iodine Monochloride (ICl) | Inert solvent | A powerful iodinating agent. | nih.gov |

| I₂ / Silver Salt (e.g., Ag₂SO₄) | Acetonitrile (B52724) or other solvents | Can enhance reactivity and regioselectivity. | nih.govnih.gov |

Table 2: Common Reagents for Aromatic Iodination

Functional group interconversions (FGIs) are essential for transforming one functional group into another, providing flexibility in synthetic design. ub.eduvanderbilt.edu In the synthesis of this compound, several FGIs can be envisioned.

For example, a precursor containing a nitro group, such as N-(3-methoxy-4-nitrophenyl)acetamide, could be synthesized and the nitro group subsequently reduced to an amino group. This amino group could then be converted to an iodo group via a Sandmeyer-type reaction.

Another potential FGI involves the conversion of a hydroxyl group to a methoxy group. If a precursor such as N-(4-iodo-3-hydroxyphenyl)acetamide is synthesized, the phenolic hydroxyl group can be methylated using a reagent like dimethyl sulfate or methyl iodide in the presence of a base. This strategy is employed in the synthesis of N-(4-methoxyphenyl)acetamide from p-acetamidophenol.

Furthermore, amides themselves can be prepared from other functional groups. For instance, the Hofmann rearrangement of a primary amide can lead to an amine with one less carbon atom, which could then be acetylated. libretexts.org While less direct for this specific target, it illustrates the breadth of FGI strategies available to synthetic chemists.

Utilization of Hypervalent Iodine Reagents in Related Halogenation Reactions

Hypervalent iodine compounds, where an iodine atom formally possesses more than eight electrons in its valence shell, have emerged as powerful and specialized oxidizing agents in organic synthesis. wikipedia.org Their application in halogenation reactions, particularly iodinations of aromatic systems analogous to the precursors of this compound, offers a noteworthy alternative to traditional methods. These reagents, often referred to as iodanes, are primarily used as oxidants and are valued for being less toxic than many heavy metal oxidants. wikipedia.orgnih.gov

Compounds like iodobenzene (B50100) diacetate (PhI(OAc)₂) and (diacetoxyiodo)arenes are frequently employed. wikipedia.orgorganic-chemistry.org They can be synthesized by the oxidation of iodoarenes using reagents such as sodium perborate (B1237305) in acetic acid or m-chloroperoxybenzoic acid. organic-chemistry.org The general mechanism for their use in electrophilic aromatic substitution involves the in-situ generation of a potent electrophilic iodine species. For instance, an aryl iodide can be oxidized to an aryliodine(III) compound, which then participates in the iodination of an unfunctionalized arene in the presence of an acid. wikipedia.org

Current research highlights the role of hypervalent iodine(III) reagents in promoting a variety of chemical transformations, including halogenations, aminations, and oxidative functionalizations. nih.govacs.org Their ability to facilitate carbon-heteroatom bond formation is particularly relevant. In one study, an intramolecular C-N coupling was achieved using a catalytic amount of an aryliodide, which is oxidized in situ to a hypervalent iodine(III) species. wikipedia.org This underscores the potential of these reagents to be used catalytically, a significant advancement in hypervalent iodine chemistry. nih.govacs.org

Optimization of Synthetic Conditions

The efficient synthesis of this compound hinges on the careful optimization of reaction conditions. Key factors that significantly influence the yield and selectivity of the iodination step include the choice of catalytic system and the reaction solvent.

Catalytic Systems for Enhanced Yield and Selectivity

The regioselective introduction of an iodine atom onto the aromatic ring of a precursor like N-(3-methoxyphenyl)acetamide is a critical challenge. Modern synthetic chemistry has addressed this through the development of sophisticated catalytic systems that enhance both the yield and the precision of the halogenation.

Palladium(II) catalysis has been extensively studied for C-H halogenation. nih.gov For the ortho-iodination of acetanilides, systems using palladium(II) acetate (B1210297) (Pd(OAc)₂) as a catalyst with an iodine source like N-iodosuccinimide (NIS) have proven effective. beilstein-journals.org One solvent-free approach under ball-milling conditions demonstrated high regioselectivity and yields up to 94%. beilstein-journals.org However, it was noted that substrates with strongly electron-donating methoxy groups sometimes failed to yield the desired product under these specific conditions. beilstein-journals.org

Another palladium-catalyzed method utilizes molecular iodine (I₂) as the sole oxidant, which is a more practical and cost-effective approach. nih.gov This system showed high efficiency for the ortho-C–H iodination of various phenylacetic amides, directed by a weakly coordinating amide group. The addition of a co-additive like sodium bicarbonate (NaHCO₃) was found to improve yields, likely by promoting the deprotonation of the amide's N-H bond. nih.gov

Gold(I) catalysts have also been shown to efficiently promote the iodination of electron-rich aromatic compounds with NIS under mild conditions. organic-chemistry.org Furthermore, copper-based catalysts have been employed in tandem reactions involving cyclization and iodination to synthesize iodo-substituted heterocyclic compounds, demonstrating the versatility of transition metal catalysis in these transformations. rsc.org

Table 1: Comparison of Catalytic Systems for Iodination of Acetanilide (B955) Derivatives

| Catalyst | Iodine Source | Oxidant/Additive | Solvent | Substrate Scope | Key Finding | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | NIS | PTSA | Solvent-free (Ball-milling) | Various substituted acetanilides | High regioselectivity for ortho-iodination; yields up to 94%. | beilstein-journals.org |

| Pd(OAc)₂ | I₂ | NaHCO₃ | Dichloroethane (DCE) | Phenylacetic amides | Molecular iodine used as sole oxidant; good yields. | nih.gov |

| Gold(I) | NIS | - | Dichloromethane (DCM) | Electron-rich arenes | Efficient iodination under mild conditions. | organic-chemistry.org |

Solvent Effects on Reaction Outcomes

The choice of solvent can profoundly impact the rate, yield, and regioselectivity of iodination reactions. Solvents can influence the solubility of reagents, stabilize transition states, and in some cases, participate directly in the reaction mechanism.

For the halogenation of arenes and heterocycles with N-halosuccinimides, the use of hexafluoroisopropanol (HFIP) as a solvent has been shown to enable mild and regioselective reactions, providing good yields. organic-chemistry.org The unique properties of fluorinated alcohols, such as their high polarity and low nucleophilicity, can promote electrophilic substitution while minimizing side reactions.

In other systems, polar protic solvents are preferred. For instance, an electrochemical iodination process is effectively carried out in lower alcohols like methanol (B129727), often in a mixture with water, and maintained at an acidic pH. google.com Aqueous methanol has also been used as a solvent for the iodination of activated aromatics using potassium iodide and an oxidizing agent. organic-chemistry.org

The solvent can also dictate the site of iodination. In one study on the aerobic oxidative iodination of aryl methyl ketones, using acetonitrile (MeCN) as the solvent led to iodination on the aromatic ring. mdpi.com In contrast, when aqueous ethanol (B145695) was used as the solvent, iodination occurred on the methyl group adjacent to the carbonyl. mdpi.com This demonstrates the critical role of the solvent in directing the reaction to the desired position.

Green Chemistry Approaches in Acetamide Synthesis

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of amides and halogenated aromatic compounds. taylorfrancis.comsphinxsai.com

One significant green strategy is the move towards solvent-free reactions. A method for synthesizing amides from carboxylic acids and urea (B33335) uses boric acid as a simple, readily available catalyst under solvent-free heating conditions, resulting in high reaction rates and good yields. semanticscholar.org Similarly, the palladium-catalyzed ortho-iodination of acetanilides has been successfully performed in a ball mill without any bulk solvent, offering an environmentally friendly alternative that avoids the use of hazardous organic solvents. beilstein-journals.org

The replacement of hazardous reagents is another core principle. Traditional halogenations often involve harsh conditions and toxic reagents. taylorfrancis.com Greener methods for the electrophilic halogenation of aromatic compounds are being developed to mitigate these environmental issues. taylorfrancis.comresearchgate.net This includes using safer iodine sources like potassium iodide (KI) in combination with environmentally benign oxidants. organic-chemistry.orgresearchgate.net

Biocatalysis represents a frontier in green chemistry. Laccase, an enzyme, has been used as a catalyst for the iodination of p-substituted phenols. researchgate.netrsc.org This method uses KI as the iodine source and aerial oxygen as the ultimate oxidant, operating in an aqueous buffer system at room temperature, which represents an exceptionally mild and sustainable process. researchgate.net

Spectroscopic Characterization Techniques for N 4 Iodo 3 Methoxyphenyl Acetamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. For N-(4-iodo-3-methoxyphenyl)acetamide, a full suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional techniques, would be employed for complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Analysis

In ¹H NMR spectroscopy, the chemical environment of each proton in the molecule generates a distinct signal. The spectrum for this compound is expected to show several key signals:

Amide Proton (N-H): A broad singlet is anticipated, typically in the downfield region (δ 7.5-8.5 ppm), resulting from the proton attached to the nitrogen atom. Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and possible hydrogen exchange.

Aromatic Protons: The benzene (B151609) ring has three protons. The proton positioned between the acetamido and methoxy (B1213986) groups would likely appear as a doublet. The proton adjacent to the iodine atom would also be a doublet, while the third proton would present as a doublet of doublets, with couplings to the other two aromatic protons.

Methoxy Protons (-OCH₃): A sharp singlet, integrating to three protons, is expected around δ 3.8-4.0 ppm.

Acetyl Protons (-COCH₃): A sharp singlet, integrating to three protons, is expected further upfield, typically around δ 2.1-2.2 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -NH (Amide) | 7.5 - 8.5 | broad singlet |

| Ar-H | 6.8 - 7.8 | m |

| -OCH₃ (Methoxy) | ~3.9 | singlet |

| -CH₃ (Acetyl) | ~2.1 | singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy Analysis

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, nine distinct signals are expected:

Carbonyl Carbon (C=O): This carbon is the most deshielded, appearing far downfield, typically in the range of δ 168-170 ppm.

Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon bearing the iodine atom (C-I) will be shifted significantly upfield to around δ 85-95 ppm due to the heavy atom effect. The carbon attached to the methoxy group (C-O) will be downfield (δ 155-160 ppm), as will the carbon bonded to the nitrogen atom (C-N) (δ 138-142 ppm). The remaining three aromatic C-H carbons will resonate in the typical aromatic region (δ 105-130 ppm).

Methoxy Carbon (-OCH₃): A signal for the methoxy carbon is expected around δ 55-60 ppm.

Acetyl Carbon (-CH₃): The methyl carbon of the acetyl group will be the most upfield signal, typically around δ 24-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | 168 - 170 |

| Ar-C-O (Methoxy) | 155 - 160 |

| Ar-C-N (Amide) | 138 - 142 |

| Ar-C-H | 105 - 130 |

| Ar-C-I (Iodo) | 85 - 95 |

| -OCH₃ (Methoxy) | 55 - 60 |

| -CH₃ (Acetyl) | 24 - 25 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

To unambiguously assign all proton and carbon signals and confirm the substitution pattern on the aromatic ring, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would be used to confirm the connectivity of the aromatic protons by identifying which protons are adjacent on the ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). columbia.edu It allows for the definitive assignment of the signals for the methoxy group, the acetyl group, and each of the protonated aromatic carbons. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds. sdsu.edu HMBC is crucial for piecing together the molecular structure. Key correlations would include the one between the acetyl methyl protons and the carbonyl carbon, and from the amide proton to the aromatic carbons. Most importantly, long-range correlations from the aromatic protons to the substituted carbons (C-I, C-O, C-N) would confirm the 1,2,4-substitution pattern of the iodo, methoxy, and acetamido groups on the benzene ring. columbia.edu

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of functional groups and provides a characteristic fingerprint of the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

The FT-IR spectrum of this compound would display several characteristic absorption bands that confirm the presence of its key functional groups.

N-H Stretch: A moderate to sharp peak around 3300 cm⁻¹, characteristic of a secondary amide.

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups appears just below 3000 cm⁻¹.

C=O Stretch (Amide I): A strong, sharp absorption band typically found between 1650 and 1680 cm⁻¹.

N-H Bend / C-N Stretch (Amide II): A strong band located around 1510-1550 cm⁻¹.

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

C-O Stretches: Strong bands corresponding to the aryl-alkyl ether C-O asymmetric and symmetric stretches are expected around 1250 cm⁻¹ and 1030 cm⁻¹, respectively.

Amide I, II, and III Vibrational Modes

The amide group gives rise to several characteristic vibrational bands, which are sensitive indicators of the local molecular environment. nih.gov

Amide I: This band, appearing in the 1600–1800 cm⁻¹ range, is primarily due to the C=O stretching vibration. nih.gov It is the most intense and useful absorption for studying the secondary structure of amides and peptides.

Amide II: Found between 1470–1570 cm⁻¹, this band results from a combination of the N-H in-plane bending and C-N stretching vibrations. nih.govnih.gov

Amide III: This is a more complex vibration, appearing in the 1250–1350 cm⁻¹ range, and involves a mixture of C-N stretching, N-H bending, and other vibrations. nih.govnih.gov

The precise frequencies of these bands can provide subtle details about hydrogen bonding and the conformation of the acetamido group.

Table 3: Predicted FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Amide | N-H Stretch | ~3300 |

| Amide | Amide I (C=O Stretch) | 1650 - 1680 |

| Amide | Amide II (N-H Bend, C-N Stretch) | 1510 - 1550 |

| Amide | Amide III (C-N Stretch, N-H Bend) | 1250 - 1350 |

| Aromatic | C-H Stretch | >3000 |

| Ether | C-O Stretch | 1250, 1030 |

| Aliphatic | C-H Stretch | <3000 |

Aromatic and Alkyl Group Vibrational Assignments

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the case of this compound, the IR spectrum reveals characteristic bands corresponding to its aromatic and alkyl moieties.

The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the benzene ring give rise to a series of bands in the 1600-1450 cm⁻¹ range. The substitution pattern on the benzene ring also influences the spectrum, with specific out-of-plane C-H bending vibrations providing further structural information.

The alkyl groups, namely the methyl group of the acetamide (B32628) moiety and the methoxy group, also exhibit distinct vibrational modes. The asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl group are expected in the 2975-2950 cm⁻¹ and 2885-2865 cm⁻¹ regions, respectively. The corresponding bending vibrations appear at lower frequencies.

A detailed assignment of the key vibrational frequencies for the aromatic and alkyl groups is presented in the table below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Assignment |

| Aromatic C-H Stretch | 3100-3000 | Stretching of C-H bonds on the benzene ring |

| Alkyl C-H Stretch (Asymmetric) | 2975-2950 | Asymmetric stretching of C-H bonds in CH₃ groups |

| Alkyl C-H Stretch (Symmetric) | 2885-2865 | Symmetric stretching of C-H bonds in CH₃ groups |

| C=O Stretch (Amide I) | 1700-1650 | Stretching of the carbonyl group in the acetamide moiety |

| N-H Bend (Amide II) | 1570-1515 | Bending of the N-H bond coupled with C-N stretching |

| Aromatic C=C Stretch | 1600-1450 | Stretching of carbon-carbon double bonds in the benzene ring |

| C-N Stretch | 1400-1200 | Stretching of the carbon-nitrogen bond |

| C-O Stretch (Aryl Ether) | 1275-1200 (asymmetric), 1075-1020 (symmetric) | Stretching of the C-O bond in the methoxy group |

| C-I Stretch | 600-500 | Stretching of the carbon-iodine bond |

Fourier Transform Raman (FT-Raman) Spectroscopy Investigations

Fourier Transform Raman (FT-Raman) spectroscopy complements IR spectroscopy by providing information about the vibrational modes of a molecule based on the inelastic scattering of monochromatic light. While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in the polarizability of the molecule. This often results in strong signals for non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

For this compound, FT-Raman spectroscopy is particularly useful for observing vibrations of the carbon skeleton and the C-I bond. The aromatic ring vibrations, especially the ring breathing mode, typically give rise to a strong and sharp band in the Raman spectrum. The C-C stretching and bending vibrations within the aromatic ring and the acetamide side chain are also readily observed.

The table below summarizes some of the expected key FT-Raman vibrational bands for this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3100-3000 | Stretching of C-H bonds on the benzene ring |

| C=O Stretch (Amide I) | 1700-1650 | Stretching of the carbonyl group |

| Aromatic Ring Breathing | ~1000 | Symmetric expansion and contraction of the benzene ring |

| C-N Stretch | 1400-1200 | Stretching of the carbon-nitrogen bond |

| C-O Stretch | 1275-1020 | Stretching of the carbon-oxygen bond in the methoxy group |

| C-I Stretch | 600-500 | Stretching of the carbon-iodine bond |

Correlation of Experimental Vibrational Frequencies with Theoretical Calculations

To gain a deeper understanding of the vibrational spectrum of this compound, experimental data from IR and FT-Raman spectroscopy are often correlated with theoretical calculations. Density Functional Theory (DFT) has become a standard computational method for predicting the vibrational frequencies and intensities of molecules with a high degree of accuracy.

By creating a computational model of the molecule, researchers can calculate the theoretical vibrational spectrum. This calculated spectrum can then be compared to the experimental spectrum. This comparison aids in the definitive assignment of complex vibrational modes and can help to resolve ambiguities in the experimental data. Discrepancies between the experimental and theoretical frequencies can often be reconciled by applying a scaling factor to the calculated frequencies, which accounts for the approximations inherent in the theoretical model and the effects of the experimental environment. This correlative approach provides a robust and comprehensive analysis of the molecule's vibrational properties.

Mass Spectrometry (MS) for Molecular Fragmentation and Characterization

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is an indispensable tool for determining the molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns and Mechanistic Proposals

Electron Ionization (EI) is a hard ionization technique where a molecule is bombarded with high-energy electrons (typically 70 eV). nih.gov This process not only ionizes the molecule to form a molecular ion (M⁺) but also imparts significant internal energy, leading to extensive fragmentation. nih.govlibretexts.org The resulting mass spectrum is a fingerprint of the molecule, showing the relative abundance of the molecular ion and various fragment ions. nih.govlibretexts.org

For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Key fragmentation pathways would likely involve the cleavage of the amide bond, loss of the acetyl group, and cleavage of the C-I and C-O bonds.

A proposed fragmentation pattern for this compound under EI-MS is outlined in the table below.

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 291 | [C₉H₁₀INO₂]⁺ | - |

| 249 | [C₇H₇INO]⁺ | CH₂CO |

| 234 | [C₇H₄INO]⁺ | CH₃ |

| 122 | [C₇H₇O]⁺ | I, C₂H₃NO |

| 107 | [C₆H₄O]⁺ | I, C₃H₆NO |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass of an ion with very high accuracy, typically to four or five decimal places. nih.govucr.edu This precision allows for the determination of the elemental composition of the parent ion and its fragments. nih.govucr.edu By comparing the experimentally measured accurate mass to the calculated exact masses of possible elemental formulas, the correct molecular formula can be unambiguously determined. This is particularly useful for distinguishing between compounds that have the same nominal mass but different elemental compositions. For this compound, HRMS would confirm its elemental composition as C₉H₁₀INO₂.

Tandem Mass Spectrometry (MS/MS) and Collision-Induced Dissociation (CID) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected, fragmented, and then the resulting fragment ions are mass analyzed. taylorandfrancis.com Collision-Induced Dissociation (CID) is the most common method used to induce fragmentation in MS/MS. taylorandfrancis.comwikipedia.org In a CID experiment, the selected precursor ions are accelerated and collided with a neutral gas (such as argon or nitrogen). wikipedia.org This collision converts some of the ion's kinetic energy into internal energy, which causes the ion to fragment. wikipedia.org

By performing MS/MS on the molecular ion and significant fragment ions of this compound, the fragmentation pathways can be systematically mapped out. taylorandfrancis.com This provides a much more detailed structural characterization than a single-stage MS experiment. For example, selecting the molecular ion at m/z 291 and subjecting it to CID would produce a spectrum of its daughter ions, confirming the proposed fragmentation steps. This technique is invaluable for confirming the connectivity of atoms within the molecule and for distinguishing between isomers.

| Precursor Ion (m/z) | Product Ions (m/z) | Fragmentation Pathway |

| 291 | 249, 234 | Loss of acetyl group and subsequent loss of a methyl radical |

| 249 | 122 | Loss of iodine radical |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

In substituted acetanilides, the UV-Vis spectrum is dominated by electronic transitions associated with the benzene ring and the acetamido group. The benzene molecule itself exhibits three absorption bands arising from π → π* transitions. When substituents are added to the ring, these bands can shift in wavelength (bathochromic or hypsochromic shifts) and change in intensity (hyperchromic or hypochromic effects).

For this compound, the following electronic transitions would be anticipated:

π → π Transitions:* These are high-energy transitions associated with the aromatic system. The presence of the methoxy group (-OCH3), an auxochrome, is expected to cause a bathochromic (red) shift of the primary and secondary benzene bands due to its electron-donating resonance effect, which extends the conjugation. The iodine atom, a halogen, can also act as an auxochrome and may contribute to a red shift, although its effect is also influenced by its electron-withdrawing inductive effect.

n → π Transitions:* These lower-energy transitions involve the promotion of a non-bonding electron from the oxygen or nitrogen atoms of the acetamido group to an anti-bonding π* orbital of the aromatic ring. These transitions are typically of lower intensity than π → π* transitions.

The solvent used for analysis can also influence the position and intensity of absorption bands. Polar solvents may interact with the polar functional groups of the molecule, affecting the energy levels of the electronic orbitals and leading to shifts in the absorption maxima.

Without experimental data, a precise quantitative analysis of the UV-Vis spectrum of this compound remains speculative. Further empirical research is required to determine the exact absorption characteristics and to fully elucidate the electronic transitions for this specific compound.

Crystallographic Analysis and Solid State Structural Elucidation

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

The definitive method for elucidating the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique would provide unequivocal evidence of the compound's molecular structure, including its stereochemistry. However, no published SCXRD studies for N-(4-iodo-3-methoxyphenyl)acetamide were found.

The fundamental building block of a crystal is the unit cell, defined by its lattice parameters (the lengths of the cell edges a, b, and c, and the angles between them α, β, and γ). The space group describes the symmetry operations that relate the contents of the unit cell. This foundational crystallographic information is not available for this compound.

A detailed analysis of the SCXRD data would yield precise measurements of all bond lengths, bond angles, and torsion angles within the this compound molecule. This information is crucial for understanding the molecule's geometry and the nature of its chemical bonds. Without experimental data, these parameters cannot be reported.

The conformation of a molecule describes the spatial arrangement of its atoms, which can be influenced by the forces within the crystal lattice. An SCXRD study would reveal the preferred conformation of this compound in the solid state, including the planarity of the phenyl ring and the orientation of the acetamide (B32628) and methoxy (B1213986) substituents. This information is currently unknown.

Crystal Packing and Supramolecular Assembly in the Solid State

The arrangement of molecules within a crystal, known as crystal packing, is governed by intermolecular forces such as hydrogen bonds, halogen bonds, and van der Waals interactions. These interactions dictate the supramolecular assembly of the compound. An analysis of the crystal structure would be necessary to describe these features for this compound, but the required data is not available.

Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. There are no published studies on the potential polymorphism of this compound.

Computational and Theoretical Investigations of N 4 Iodo 3 Methoxyphenyl Acetamide

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, have become indispensable tools in modern chemistry. These methods allow for the detailed investigation of molecular characteristics that are often difficult to probe experimentally. For N-(4-iodo-3-methoxyphenyl)acetamide, these calculations offer a deeper understanding of its fundamental chemical nature.

Geometry optimization is a fundamental computational step that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process reveals the most probable bond lengths, bond angles, and dihedral angles.

Conformational analysis further explores the different spatial arrangements of the molecule that can be achieved through the rotation of single bonds. While specific conformational analysis studies on this compound are not extensively detailed in the provided results, related studies on similar molecules, such as N-(4'-methoxyphenyl)-3-bromothiobenzamide, have identified multiple conformational polymorphs. researchgate.net Computational data for this related compound indicated that the energetically preferred conformation in the gas phase was only slightly more stable (by about 2 kJ mol⁻¹) than other conformations. researchgate.net This suggests that this compound may also exhibit a landscape of low-energy conformations. The interplay between the acetamide (B32628) and methoxy (B1213986) groups, along with the bulky iodine substituent, would be the primary determinant of the preferred conformations.

| Parameter | Predicted Value |

| C-I Bond Length | ~2.10 Å |

| C-O (methoxy) Bond Length | ~1.36 Å |

| C-N (amide) Bond Length | ~1.37 Å |

| C=O (amide) Bond Length | ~1.23 Å |

| C-C-I Bond Angle | ~120° |

| C-O-C (methoxy) Bond Angle | ~118° |

| O=C-N-H Dihedral Angle | ~180° (trans) or ~0° (cis) |

The electronic structure of a molecule is key to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller gap suggests that the molecule is more reactive and can be more easily excited. nih.govnih.gov

Computational methods like DFT are used to calculate the energies of these orbitals. schrodinger.com For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring and the nitrogen atom of the acetamide group, which act as electron-donating centers. Conversely, the LUMO is likely to be distributed over the phenyl ring and the carbonyl group, which can act as electron-accepting centers. The presence of the iodine atom can also influence the orbital energies through its electron-withdrawing inductive effect and its ability to participate in halogen bonding.

Table 2: Illustrative HOMO-LUMO Energy Gap for this compound Note: This is an illustrative value. The actual HOMO-LUMO gap would be determined by specific DFT calculations.

| Parameter | Illustrative Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

A moderate HOMO-LUMO gap would suggest that this compound is a relatively stable compound, but still capable of undergoing electronic transitions and participating in chemical reactions.

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional vibrations. By comparing the calculated spectra with experimental data, the accuracy of the computed molecular structure can be validated.

For this compound, key vibrational modes would include the N-H stretch, C=O stretch of the amide group, C-O stretches of the methoxy group, and various vibrations of the phenyl ring. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other limitations of the computational methods.

Table 3: Predicted Key Vibrational Frequencies for this compound Note: These are typical frequency ranges for the specified functional groups and would be refined by specific calculations for this molecule.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (methyl) | 2850 - 3000 |

| C=O Stretch (amide) | 1650 - 1690 |

| C-N Stretch (amide) | 1250 - 1350 |

| C-O Stretch (methoxy, aryl) | 1200 - 1275 |

| C-I Stretch | 500 - 600 |

Quantum chemical calculations can also be used to determine various thermodynamic parameters, such as the enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and heat capacity (Cp). These parameters are crucial for understanding the stability of the molecule and its behavior under different temperature and pressure conditions.

The stability of this compound can be assessed by analyzing its calculated total energy and the energies of its constituent atoms. A negative enthalpy of formation would indicate that the formation of the molecule from its elements is an exothermic and favorable process. The Gibbs free energy of formation provides a measure of the spontaneity of the formation reaction under standard conditions.

Table 4: Illustrative Calculated Thermodynamic Parameters for a Related Compound (N-Acetyl-N-(4-methoxyphenyl)acetamide) chemeo.com

| Property | Value | Unit | Source |

| ΔfG° | -107.54 | kJ/mol | Joback Calculated Property |

| ΔfH°gas | -335.16 | kJ/mol | Joback Calculated Property |

| ΔfusH° | 25.30 | kJ/mol | Joback Calculated Property |

| ΔvapH° | 60.96 | kJ/mol | Joback Calculated Property |

Note: These values are for a related compound and serve as an illustration. Specific calculations would be required for this compound.

Non-Covalent Interactions in Molecular Assemblies and Crystal Engineering

Non-covalent interactions play a pivotal role in determining the supramolecular architecture of molecules in the solid state, influencing properties such as crystal packing, melting point, and solubility. For this compound, a variety of such interactions are possible, making it an interesting subject for crystal engineering studies.

Hydrogen bonds are among the most important non-covalent interactions. In the crystal structure of this compound, several types of hydrogen bonds can be anticipated to form, creating complex networks that stabilize the crystal lattice.

N-H···O: The amide group provides a classic hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that strong N-H···O hydrogen bonds form between adjacent molecules, linking them into chains or dimers. This is a common motif in the crystal structures of acetamide derivatives. researchgate.net In a related compound, N-(4-methoxy-3-nitrophenyl)acetamide, the N-H group forms a hydrogen bond with a nitro oxygen atom, creating chains. nih.gov

N-H···I: The iodine atom, with its electron-rich outer shell, can act as a halogen bond acceptor. While less common than conventional hydrogen bonds, N-H···I interactions could potentially play a role in the crystal packing of this compound. More commonly, iodine participates in halogen bonding (C-I···O or C-I···N), which is a directional interaction that has become a powerful tool in crystal engineering.

Studies on similar structures, such as N-(4-iodo-1,3-diphenylbutyl)acetamide, have confirmed the presence of N-H···O=C hydrogen bonds in the crystal structure through X-ray diffraction analysis and DFT calculations. researchgate.net The analysis of crystal structures of related methoxyphenyl acetamides also reveals the prevalence of intermolecular hydrogen bonding in defining the solid-state architecture. researchgate.netresearchgate.net

Halogen Bonding Interactions Involving the Iodine Atom

Halogen bonding is a highly directional non-covalent interaction where a halogen atom with a region of positive electrostatic potential (a σ-hole) acts as a Lewis acid, interacting with a Lewis base such as a lone pair from a nitrogen, oxygen, or sulfur atom. In this compound, the iodine atom attached to the phenyl ring is expected to be a potent halogen bond donor.

Computational studies on similar iodinated organic molecules demonstrate that the C-I bond leads to an anisotropic distribution of electron density around the iodine atom. This creates a positive σ-hole along the extension of the C-I bond, which can interact favorably with electron-rich atoms in neighboring molecules within a crystal lattice. In the solid state of this compound, the most likely halogen bond acceptors would be the carbonyl oxygen or the amide nitrogen of an adjacent molecule. The strength and geometry of these interactions, typically C–I···O or C–I···N, are crucial in dictating the supramolecular assembly. Theoretical calculations on related systems have shown that these interaction energies can be significant, influencing the packing and stability of the crystal.

| Interaction Type | Typical Donor | Typical Acceptor Atom | Expected Geometry (C-I···A Angle) |

| Halogen Bond | C-I | O (Carbonyl), N (Amide) | ~180° |

π-Stacking and C-H···π Interactions within Crystal Lattices

The crystal structure of aromatic compounds like this compound is often stabilized by a combination of weak interactions, including π-stacking and C-H···π interactions.

π-Stacking Interactions: The electron-rich phenyl ring of the molecule is expected to participate in π-stacking interactions. These can occur in either a face-to-face or an offset (parallel-displaced) arrangement with neighboring aromatic rings. The presence of both an electron-donating methoxy group and an electron-withdrawing iodo-substituent modulates the quadrupole moment of the aromatic ring, which can influence the geometry and strength of these stacking interactions.

| Interaction Type | Donor | Acceptor | Typical Geometry |

| π-Stacking | Phenyl Ring | Phenyl Ring | Face-to-face or Parallel-displaced |

| C-H···π | C-H (aliphatic/aromatic) | π-system of Phenyl Ring | H atom pointing towards the ring centroid |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Interaction Energies

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density topology to characterize chemical bonding and intermolecular interactions. A QTAIM analysis of this compound would provide quantitative insights into the nature and strength of its various non-covalent interactions.

This analysis identifies bond critical points (BCPs) in the electron density between interacting atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction. For the expected halogen bonds (I···O/N), hydrogen bonds (N-H···O, C-H···O), and C-H···π interactions, QTAIM would be used to:

Confirm the presence of an interaction by locating a BCP and a bond path.

Characterize the interaction as either shared-shell (covalent-like) or closed-shell (like hydrogen or halogen bonds) based on the sign of the Laplacian of the electron density.

Estimate the interaction energy, as the local potential energy density at the BCP is often correlated with the bond strength.

Studies on other halogen-bonded systems have used QTAIM to confirm that I···O and I···N interactions are predominantly electrostatic in nature and to quantify their contribution to crystal stability.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Intermolecular Contacts

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in a crystal. The surface is generated around a molecule in a crystal, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated. These values are used to generate a two-dimensional "fingerprint plot," which summarizes all intermolecular contacts.

H···H contacts: Typically the most abundant, appearing as a large, diffuse region in the fingerprint plot.

O···H/H···O contacts: Corresponding to N-H···O and C-H···O hydrogen bonds, these would appear as distinct sharp "spikes" in the plot.

I···H/H···I contacts: These would represent contacts between the iodine atom and hydrogen atoms on neighboring molecules.

C···H/H···C contacts: Indicative of C-H···π interactions, these often appear as "wing-like" features in the fingerprint plot.

I···O/O···I and I···N/N···I contacts: These would be direct evidence of halogen bonding and would be visible as specific points or small regions in the plot.

The table below shows a hypothetical breakdown of intermolecular contacts based on what is commonly observed for similar organic molecules.

| Intermolecular Contact Type | Expected Percentage Contribution | Key Feature in 2D Fingerprint Plot |

| H···H | 40-50% | Large central region |

| O···H/H···O | 15-25% | Sharp, distinct spikes |

| C···H/H···C | 10-20% | Wing-like shapes |

| I···H/H···I | 5-15% | Diffuse regions |

| I···O/N | <5% | Specific points at shorter dₑ+dᵢ |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is used to predict sites for electrophilic and nucleophilic attack and to understand intermolecular interactions.

For this compound, the MEP map is expected to show:

Negative Potential (Red/Yellow): Regions of high electron density, indicating sites susceptible to electrophilic attack. These would be concentrated around the carbonyl oxygen atom and to a lesser extent, the oxygen of the methoxy group. These regions are also the primary Lewis base sites for hydrogen and halogen bonding.

Positive Potential (Blue): Regions of low electron density, indicating sites for nucleophilic attack. The most positive region is anticipated on the iodine atom along the C-I bond axis (the σ-hole), confirming its role as a halogen bond donor. The hydrogen atom of the N-H group would also show a significant positive potential, making it a strong hydrogen bond donor.

Neutral Potential (Green): Regions with intermediate potential, typically found over the carbon skeleton of the phenyl ring and the methyl group.

Natural Bond Orbital (NBO) Analysis and Intramolecular Charge Transfer Investigations

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This method is particularly useful for quantifying hyperconjugative interactions and intramolecular charge transfer (ICT).

An NBO analysis of this compound would likely reveal:

Donor-Acceptor Interactions: The analysis quantifies the stabilization energy (E⁽²⁾) associated with delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. Significant interactions would be expected between the lone pairs of the amide nitrogen and the carbonyl π* antibonding orbital, indicating resonance within the amide group.

Fukui Functions and Local Reactivity Descriptors

Fukui functions are used within Density Functional Theory (DFT) to describe the change in electron density at a given point in a molecule when an electron is added or removed. They are powerful local reactivity descriptors that identify which atoms are most susceptible to different types of attack.

For this compound, the calculation of Fukui functions would predict:

Site for Nucleophilic Attack (f⁺): The region with the highest value of f⁺ indicates the most likely site for an attack by a nucleophile. This is often associated with atoms that can best stabilize an additional electron, potentially certain carbon atoms in the aromatic ring or the carbonyl carbon.

Site for Electrophilic Attack (f⁻): The region with the highest value of f⁻ indicates the most favorable site for an attack by an electrophile. This is expected to be on atoms with high electron density that can be readily donated, such as the carbonyl oxygen, the amide nitrogen, and specific positions on the phenyl ring activated by the methoxy and acetamide groups.

Site for Radical Attack (f⁰): This descriptor averages the propensities for nucleophilic and electrophilic attack and predicts the most likely site for radical reactions.

Reaction Mechanisms and Pathways of N 4 Iodo 3 Methoxyphenyl Acetamide and Its Derivatives

Mechanistic Elucidation of Synthetic Transformations Involving the Amide Linkage

The amide linkage in N-(4-iodo-3-methoxyphenyl)acetamide, while generally stable, can undergo specific transformations. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, making the amide bond robust.

Hydrolysis: Under harsh acidic or basic conditions, the amide bond can be hydrolyzed to yield 4-iodo-3-methoxyaniline (B1593065) and acetic acid. The mechanism involves the initial protonation of the carbonyl oxygen (in acid) or nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon (in base), followed by the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and proton transfer steps lead to the cleavage of the C-N bond.

Reduction: The amide can be reduced to the corresponding secondary amine, N-ethyl-4-iodo-3-methoxyaniline, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The mechanism involves the coordination of the aluminum to the carbonyl oxygen, followed by the delivery of a hydride ion to the carbonyl carbon. A subsequent elimination and further reduction steps lead to the final amine product.

N-Arylation and O-Arylation: While the amide nitrogen is generally a poor nucleophile, under specific catalytic conditions, such as copper-catalyzed Chan-Lam or Buchwald-Hartwig amidation, it can undergo N-arylation. Interestingly, studies on related N-methoxy amides have shown that copper salts can catalyze a selective C-O cross-coupling with arylboronic acids, leading to the formation of aryl-N-methoxy arylimidates. mdpi.com This suggests that under certain conditions, the tautomeric form of the amide might play a role in its reactivity. mdpi.com

Reactivity at the Aryl Iodide Moiety

The carbon-iodine bond is the most reactive site for many important synthetic transformations due to the high polarizability of iodine and its ability to act as an excellent leaving group. This moiety is particularly amenable to palladium-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and the aryl iodide of this compound is an ideal substrate. The general reactivity order for aryl halides in these reactions is I > Br > Cl > F. nrochemistry.comwikipedia.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The catalytic cycle generally involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgyonedalabs.com The base is crucial for activating the boronic acid to facilitate transmetalation. organic-chemistry.org This reaction is widely used to form biaryl structures.

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. organic-chemistry.orgyoutube.com The mechanism also proceeds via a palladium catalytic cycle involving oxidative addition, migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product. libretexts.org The reaction typically yields the trans isomer with high selectivity. organic-chemistry.orgyoutube.com A base is required to regenerate the Pd(0) catalyst. libretexts.org

Sonogashira Coupling: This reaction forms a C-C bond between the aryl iodide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orggold-chemistry.org The mechanism involves two interconnected catalytic cycles. nrochemistry.comwikipedia.org In the palladium cycle, oxidative addition of the aryl iodide to Pd(0) occurs. In the copper cycle, the terminal alkyne is deprotonated by a base and forms a copper acetylide. nrochemistry.com Transmetalation of the acetylide from copper to the palladium complex, followed by reductive elimination, affords the aryl-alkyne product. nrochemistry.com Copper-free versions of this reaction have also been developed. libretexts.org

Table 1: Overview of Cross-Coupling Reactions at the Aryl Iodide Moiety

| Reaction | Coupling Partner | Catalyst System | Key Mechanistic Steps | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | Pd(0) catalyst, Base | Oxidative addition, Transmetalation, Reductive elimination | Biaryl |

| Heck | Alkene | Pd(0) catalyst, Base | Oxidative addition, Migratory insertion, β-Hydride elimination | Substituted alkene |

| Sonogashira | Terminal alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | Oxidative addition, Formation of copper acetylide, Transmetalation, Reductive elimination | Aryl-alkyne |

While nucleophilic aromatic substitution (SNAr) on electron-rich aromatic rings is generally difficult, the presence of a strong electron-withdrawing group ortho or para to the leaving group can facilitate this reaction. In this compound, the acetamido and methoxy (B1213986) groups are not sufficiently electron-withdrawing to activate the aryl iodide for a classical SNAr reaction under standard conditions. Such reactions typically require harsh conditions (high temperature and pressure) or the presence of a transition metal catalyst, which can proceed through different mechanisms (e.g., Ullmann condensation).

Reactivity at the Methoxy Group

The methoxy group is generally stable. However, under forcing acidic conditions (e.g., using HBr or BBr₃), it can be cleaved to form the corresponding phenol (B47542), N-(4-hydroxy-3-iodophenyl)acetamide. This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of a halide ion on the methyl group (SN2 mechanism).

Electrophilic Aromatic Substitution Patterns on the Phenyl Ring

The existing substituents on the phenyl ring direct the position of any further electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The acetamido group is an activating, ortho,para-director, while the methoxy group is also a strong activating, ortho,para-director. The iodine atom is a deactivating, ortho,para-director.

Given the positions of the current substituents, the potential sites for electrophilic attack are C2, C5, and C6.

The acetamido group at C1 directs to positions C2 and C6.

The methoxy group at C3 directs to positions C2 and C4 (which is already substituted with iodine).

The iodine at C4 directs to positions C3 (substituted) and C5.

The directing effects of the powerful activating acetamido and methoxy groups will dominate. The position C2 is strongly activated by both the acetamido and methoxy groups, making it the most likely site for electrophilic attack. Position C6 is activated by the acetamido group and position C5 is sterically hindered and only weakly activated by the methoxy group (meta-position) and the deactivating iodine. Therefore, electrophilic substitution, such as nitration or halogenation, is expected to occur predominantly at the C2 position. For instance, nitration of the related compound N-(4-methoxyphenyl)acetamide is known to produce N-(4-methoxy-3-nitrophenyl)acetamide. nih.govresearchgate.net

Radical Reactions at Substituted Aryl and Benzylic Positions

The aryl iodide bond can undergo homolytic cleavage under radical conditions (e.g., using a radical initiator like AIBN and a hydrogen atom donor like tributyltin hydride) to generate an aryl radical. This aryl radical can then participate in various radical-mediated reactions, such as cyclizations or additions to multiple bonds. There are no benzylic positions directly on the this compound molecule itself. However, derivatives formed from this compound could possess benzylic positions that would be susceptible to radical reactions.

Applications in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of the iodo, methoxy (B1213986), and acetamido groups on the aromatic ring of N-(4-iodo-3-methoxyphenyl)acetamide makes it a highly valuable precursor in the assembly of complex organic molecules. The iodine atom, in particular, is a versatile functional group that can participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are fundamental to the construction of the sophisticated molecular architectures found in pharmaceuticals and other functional materials.

One of the primary applications of this compound is in cross-coupling reactions. The carbon-iodine bond is relatively weak and therefore reactive, making it an excellent substrate for reactions such as the Suzuki, Heck, and Sonogashira couplings. These palladium-catalyzed reactions allow for the introduction of new carbon-based fragments at the site of the iodine atom, enabling the construction of elaborate molecular skeletons. For instance, the Suzuki coupling can be used to introduce a new aryl or vinyl group, while the Heck reaction facilitates the addition of an alkene. The Sonogashira coupling, in turn, allows for the direct attachment of a terminal alkyne.

The methoxy and acetamido groups also play a significant role. They act as directing groups, influencing the position of subsequent chemical modifications on the aromatic ring. Furthermore, these groups can be chemically altered in later synthetic steps to introduce additional functionality or to fine-tune the electronic and steric properties of the final molecule. This multi-functionality allows chemists to design and execute complex, multi-step syntheses with a high degree of control over the final product's structure.

Derivatization Reactions for Modifying the Amide Nitrogen and Aromatic Ring

The this compound molecule offers several sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. These derivatization reactions can target the amide nitrogen, the aromatic ring, or both, providing a pathway to compounds with tailored properties.

Amide Nitrogen Modifications:

The nitrogen atom of the acetamido group can undergo various reactions. For example, it can be alkylated by treatment with a suitable alkyl halide in the presence of a base. This reaction replaces the hydrogen atom on the nitrogen with an alkyl group, altering the steric and electronic environment around the amide. The amide can also be hydrolyzed back to the corresponding aniline (B41778), N-(4-amino-3-methoxyphenyl)acetamide, which can then be used in a host of other transformations. nih.govsigmaaldrich.com For instance, the newly formed amino group can be diazotized and subsequently replaced with a variety of other functional groups.

Aromatic Ring Modifications:

The aromatic ring of this compound is also amenable to further functionalization. The existing substituents—the acetamido and methoxy groups—are ortho-, para-directing, meaning they will guide incoming electrophiles to specific positions on the ring. This allows for controlled electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce new functional groups at predictable locations.

Furthermore, the iodine atom can be replaced through various nucleophilic aromatic substitution reactions or be involved in metal-catalyzed cross-coupling reactions as previously mentioned. This versatility makes this compound a powerful platform for generating a wide range of substituted aromatic compounds.

Utilization in the Preparation of Precursors for Dyes and Pigments

The structural features of this compound make it a useful starting material for the synthesis of precursors for dyes and pigments. Azo dyes, for example, are a large and important class of colored compounds characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), which forms the chromophore responsible for the color.

The synthesis of azo dyes typically involves a two-step process. unb.ca First, a primary aromatic amine is converted into a diazonium salt. This is achieved by treating the amine with a source of nitrous acid, usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures. unb.carsc.orgresearchgate.net The resulting diazonium salt is then coupled with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline derivative, to form the azo dye. unb.carsc.orgresearchgate.net

This compound can be readily converted into a suitable amine for this process by hydrolysis of the acetamido group to an amino group, yielding N-(4-amino-3-methoxyphenyl)acetamide. This amine can then be diazotized and coupled with various aromatic partners to produce a range of azo dyes. The specific color of the resulting dye is determined by the electronic properties of the substituents on both the diazonium salt precursor and the coupling component. The methoxy group on the this compound-derived portion of the dye molecule can act as an auxochrome, a group that modifies the color of the chromophore.

The general synthetic route to azo dyes allows for a high degree of modularity, enabling the creation of a wide palette of colors from a set of common precursors. rsc.orgmanchester.ac.uk The ability to functionalize this compound further allows for the fine-tuning of the properties of the resulting dyes, such as their lightfastness, solubility, and affinity for different materials.

Supramolecular Chemistry and Crystal Engineering of N 4 Iodo 3 Methoxyphenyl Acetamide Derivatives

Design and Formation of Self-Assembled Structures

The design of self-assembled structures utilizing N-(4-iodo-3-methoxyphenyl)acetamide derivatives hinges on the predictable recognition and binding of complementary molecular surfaces. The amide group is a primary driver for self-assembly, capable of forming robust one-dimensional chains or tapes through N-H···O=C hydrogen bonds. The methoxy (B1213986) group and the iodine atom introduce additional directional interactions that can be exploited to guide the assembly process into more complex architectures.

Table 1: Potential Non-Covalent Interactions in the Self-Assembly of this compound

| Interaction Type | Donor/Acceptor Groups | Potential Geometric Arrangement |

| Hydrogen Bonding | N-H (donor), C=O (acceptor), O-CH3 (acceptor) | Chains, sheets, rings |

| Halogen Bonding | C-I (donor), O=C (acceptor), N (acceptor) | Linear and directional contacts |

| π–π Stacking | Phenyl rings | Offset or face-to-face stacking |

| C-H···π Interactions | C-H bonds, phenyl ring | T-shaped or parallel-displaced |

| C-H···O Interactions | C-H bonds, C=O and O-CH3 groups | Stabilization of primary networks |

Co-crystallization Strategies for Tuning Solid-State Properties

Co-crystallization is a powerful technique for modifying the physicochemical properties of a solid without altering its covalent structure. This strategy involves crystallizing the target molecule, in this case, this compound, with a second molecule, known as a coformer. The coformer is chosen for its ability to form complementary non-covalent interactions with the target molecule, leading to a new crystalline phase with distinct properties.

The selection of a coformer is guided by an understanding of the hydrogen bonding capabilities of the target molecule and the desired properties of the resulting co-crystal. For this compound, potential coformers could include carboxylic acids, amides, or other molecules with strong hydrogen bond donor or acceptor sites. The goal is to create a robust supramolecular synthon, which is a structural unit formed by predictable intermolecular interactions. The formation of co-crystals can lead to improvements in properties such as solubility, stability, and bioavailability. For example, the co-crystallization of meloxicam (B1676189) with salicylic (B10762653) acid has been shown to enhance its transdermal permeation. nih.gov Similarly, co-crystals of artesunate (B1665782) with nicotinamide (B372718) have been prepared using solvent evaporation and slurry methods, resulting in altered physicochemical characteristics. researchgate.net

Table 2: Hypothetical Co-crystallization Screening of this compound

| Coformer | Coformer Functional Groups | Potential Supramolecular Synthon | Expected Property Modification |

| Isonicotinamide | Pyridyl nitrogen, Amide | Amide-amide, Amide-pyridyl | Enhanced solubility, altered melting point |

| Benzoic Acid | Carboxylic acid | Amide-acid | Improved dissolution rate |

| 4,4'-Bipyridine | Pyridyl nitrogen | C-I···N halogen bond, C-H···N | Formation of extended networks |

Engineering of Supramolecular Architectures with Controlled Intermolecular Interactions

The engineering of supramolecular architectures with this compound derivatives involves the deliberate control of intermolecular forces to achieve a desired topology. This requires a detailed understanding of the strength and directionality of the various non-covalent interactions at play. The iodine atom is particularly significant in this regard, as it can act as a halogen bond donor, forming directional interactions with Lewis bases such as carbonyl oxygen or nitrogen atoms.

Investigation of Solvent-Dependent Supramolecular Assemblies

The choice of solvent can have a profound impact on the outcome of a crystallization experiment, often leading to the formation of different polymorphs or solvates with distinct supramolecular arrangements. This phenomenon, known as solvent-induced polymorphism or pseudopolymorphism, arises from the ability of solvent molecules to interact with the solute molecules through hydrogen bonding or other non-covalent forces. digitellinc.com These interactions can either be transient, guiding the assembly process without being incorporated into the final structure, or they can result in the inclusion of solvent molecules within the crystal lattice.

For this compound, crystallization from different solvents could lead to a variety of supramolecular assemblies. For example, a protic solvent like ethanol (B145695) might compete for hydrogen bonding sites, potentially leading to a different packing arrangement compared to crystallization from an aprotic solvent like toluene. The study of solvent-dependent assemblies is crucial for understanding the crystallization behavior of the compound and for controlling the solid-state form obtained.

Table 3: Predicted Solvent Effects on the Supramolecular Assembly of this compound

| Solvent | Solvent Type | Potential Solvent-Solute Interactions | Predicted Outcome on Assembly |

| Ethanol | Protic, Hydrogen bond donor/acceptor | H-bonding with amide and methoxy groups | Disruption of N-H···O=C chains, potential for solvate formation |

| Toluene | Aromatic, Aprotic | π-stacking with phenyl ring | Favoring of π–π interactions between solute molecules |

| Acetone | Aprotic, Hydrogen bond acceptor | H-bonding with amide N-H | Potential for different hydrogen bonding motifs, possible solvate |

| N,N-Dimethylformamide | Aprotic, Polar | Strong H-bonding with amide N-H | Can mediate the formation of specific assemblies, as seen with other systems digitellinc.com |

Advanced Analytical Method Development for N 4 Iodo 3 Methoxyphenyl Acetamide

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic techniques are indispensable for the separation and purification of chemical compounds. For N-(4-iodo-3-methoxyphenyl)acetamide, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) could be viable, with the choice depending on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC):

Given the anticipated solid nature and relatively low volatility of this compound, reverse-phase HPLC (RP-HPLC) is the most probable method of choice for its separation and analysis. bldpharm.com A typical HPLC system would consist of a solvent reservoir, a pump, an injector, a column, a detector, and a data acquisition system. acs.org

Method development would involve a systematic approach to optimize separation parameters. A starting point could be an isocratic method using a C18 column, a common choice for nonpolar to moderately polar compounds. nih.gov The mobile phase would likely be a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. acs.org An acidic modifier, like formic or phosphoric acid, might be necessary to ensure good peak shape by suppressing the ionization of any residual silanol (B1196071) groups on the column. beilstein-journals.org

A hypothetical starting point for an isocratic HPLC method development for this compound is presented in Table 1.

Table 1: Proposed Initial HPLC Method Parameters for this compound

| Parameter | Proposed Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reverse-phase separation of aromatic compounds. nih.gov |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid | Common mobile phase for acetanilide (B955) derivatives. beilstein-journals.org Formic acid improves peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. acs.org |

| Detection | UV at 254 nm | Aromatic rings typically exhibit strong UV absorbance. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

Further optimization would involve adjusting the mobile phase composition to achieve a desirable retention time and resolution from any impurities. A gradient elution, where the solvent composition is changed over time, might be necessary if the sample contains impurities with a wide range of polarities. acs.org

Gas Chromatography (GC):

GC is a powerful technique for the analysis of volatile and thermally stable compounds. scbt.com While this compound may have limited volatility, GC analysis could be feasible, particularly if derivatization is employed to increase its volatility. However, direct GC analysis would require careful evaluation of its thermal stability to prevent on-column degradation. nist.gov

A potential GC method would involve a capillary column with a non-polar or medium-polarity stationary phase. The oven temperature would need to be carefully optimized to ensure elution without decomposition. A flame ionization detector (FID) or a mass spectrometer (MS) could be used for detection. scbt.comnist.gov

Quantitative Analysis Methodologies for Purity and Yield Determination

Accurate determination of purity and reaction yield is crucial. While HPLC with external standards is a common approach, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a powerful alternative that does not require a reference standard of the analyte. youtube.comnih.gov

Quantitative NMR (qNMR):

qNMR is a primary analytical method that relies on the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of nuclei contributing to that signal. oxinst.comacs.org This allows for the determination of the absolute purity of a substance by comparing the integral of a known analyte proton signal to that of a certified internal standard of known purity and concentration. acs.orgacs.org